molecular formula C8H12BrN3 B2923434 1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine CAS No. 2167080-92-2

1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine

Cat. No. B2923434
CAS RN: 2167080-92-2
M. Wt: 230.109
InChI Key: QUJCLIJRNHNGJK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a 4-bromo-1H-pyrazol-1-yl group attached to a cyclopropyl group, which is further attached to an ethan-1-amine group .

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis and Development

This compound is a valuable intermediate in medicinal chemistry for the synthesis of various pharmaceutical agents. Its structure, featuring a 4-bromo-1H-pyrazol moiety, is particularly useful in creating new drugs with potential antibacterial, antiviral, and anti-inflammatory properties . The bromine atom serves as a good leaving group in chemical reactions, allowing for further functionalization of the molecule.

Agriculture: Pesticide and Fungicide Production

In the agricultural sector, derivatives of this compound could be explored for their potential use as pesticides or fungicides. The pyrazole ring is a common feature in many agrochemicals, and the presence of the bromine atom could enhance the activity against various plant pathogens .

Material Science: Polymer and Resin Synthesis

The brominated pyrazole structure of the compound can be incorporated into polymers and resins to impart specific properties such as flame retardancy or increased mechanical strength. This application is particularly relevant in the development of advanced materials for construction and manufacturing .

Environmental Science: Pollutant Degradation

Research into the environmental applications of this compound includes its potential use in the degradation of pollutants. Its reactive nature could make it suitable for use in advanced oxidation processes, helping to break down hazardous substances in water and soil .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be used to study enzyme inhibition, given its structural similarity to various biological molecules. It could serve as a starting point for the design of enzyme inhibitors that regulate biochemical pathways .

Pharmacology: Therapeutic Agent Research

The compound’s potential pharmacological applications are vast, with research exploring its use as a core structure for developing therapeutic agents. Its ability to bind to various biological targets could lead to new treatments for diseases .

Mechanism of Action

Target of Action

It’s known that 4-substituted pyrazoles, such as this compound, can act as inhibitors of liver alcohol dehydrogenase . Additionally, compounds with similar structures have been reported to target Discoidin Domain Receptors (DDRs), which are potential targets in anti-fibrosis treatment .

Mode of Action

Bromine atoms in similar compounds have been suggested to occupy the hydrophobic cavity of the p-loop pocket, leading to strong inhibition of certain targets .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake .

Pharmacokinetics

For instance, the compound is reported to be a solid at room temperature , which might influence its absorption and distribution.

Result of Action

Similar compounds have been reported to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to air can lead to the loss of lattice solvent from methanol solvates of similar compounds, yielding solvent-free powders . Therefore, the storage and handling conditions of this compound can significantly impact its stability and efficacy.

properties

IUPAC Name

1-[1-(4-bromopyrazol-1-yl)cyclopropyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c1-6(10)8(2-3-8)12-5-7(9)4-11-12/h4-6H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJCLIJRNHNGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)N2C=C(C=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl)ethan-1-amine

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